molecular formula C11H15BO2 B1314563 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane CAS No. 5123-13-7

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Cat. No. B1314563
CAS RN: 5123-13-7
M. Wt: 190.05 g/mol
InChI Key: FQMSNYZDFMWLGC-UHFFFAOYSA-N
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Description

“5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane” is a chemical compound with the molecular formula C11H15BO2 . It is also known as Phenylboronic Acid Neopentyl Glycol Ester . The CAS number for this compound is 5123-13-7 .


Molecular Structure Analysis

The molecular structure of “5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane” consists of 11 carbon atoms, 15 hydrogen atoms, 1 boron atom, and 2 oxygen atoms . The molecular weight of the compound is 190.05 g/mol .


Physical And Chemical Properties Analysis

“5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane” has a predicted density of 1.00±0.1 g/cm3 . The melting point is between 62-66 °C (lit.) , and the boiling point is predicted to be 287.8±9.0 °C . The flash point is 127.834°C , and the vapor pressure is 0.004mmHg at 25°C . The refractive index is 1.493 .

Safety and Hazards

When handling “5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane”, it is recommended to avoid inhalation and contact with skin and eyes . Protective equipment such as respiratory system protection and protective gloves and eyewear should be worn . The compound should be stored in a dry, cool, and well-ventilated place, and it should be kept away from oxidizing agents .

properties

IUPAC Name

5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMSNYZDFMWLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472654
Record name 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

CAS RN

5123-13-7
Record name 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) benzene
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane in the synthesis of polyfluorinated biphenyl ethers?

A1: 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane acts as a phenylboronic acid equivalent in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction []. This reaction enables the formation of a carbon-carbon bond between the phenyl group of the dioxaborinane and a fluorinated aromatic system.

Q2: Can you provide an example of this reaction from the research?

A2: The research highlights the reaction of pentafluoronitrobenzene with 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane. In the presence of a palladium catalyst (Pd(PPh3)4) and KF/alumina base, this reaction forms 2,3,4,5-tetrafluoro-6-nitrobiphenyl in good yield (80%) under microwave irradiation [].

Q3: Why is the nitro group important in this reaction?

A3: The nitro group plays a crucial role in facilitating the oxidative addition step of the Suzuki-Miyaura cross-coupling []. It is believed to direct the palladium catalyst towards the adjacent carbon-fluorine bond, promoting the desired substitution reaction.

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